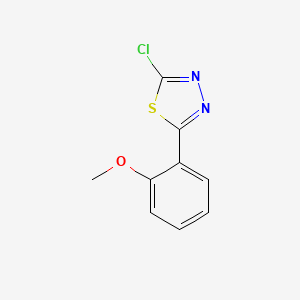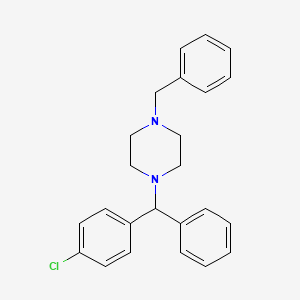
Demethyl Meclizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethyl Meclizine is a derivative of Meclizine, an antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound is an impurity of Meclizine and can be useful in the synthesis of other antihistamine drugs such as Hydroxyzine .
Métodos De Preparación
The preparation of Demethyl Meclizine involves synthetic routes that typically include demethylation reactions. One common method is the microbial catalyzed regio-selective demethylation using specific strains of microbes like Streptomyces griseus . This method is advantageous due to its regio-selectivity and environmental friendliness.
Análisis De Reacciones Químicas
Demethyl Meclizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Demethyl Meclizine has several scientific research applications:
Chemistry: It is used in the synthesis of other antihistamine drugs.
Biology: It is studied for its effects on cellular processes and molecular pathways.
Medicine: It is used in the development of treatments for motion sickness and vertigo.
Industry: It is used in the formulation of pharmaceutical products.
Mecanismo De Acción
Demethyl Meclizine exerts its effects by acting as a histamine H1 antagonist. It works by inhibiting the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and nucleus tractus solitarius to the chemoreceptor trigger zone and medullary vomiting center . This results in the reduction of nausea, vomiting, and dizziness.
Comparación Con Compuestos Similares
Demethyl Meclizine is similar to other antihistamines such as Meclizine, Hydroxyzine, and Astaxanthin. it is unique due to its specific molecular structure and its use as an impurity in the synthesis of other drugs .
Similar Compounds
Meclizine: Used to treat motion sickness and vertigo.
Hydroxyzine: Used as an antihistamine and anxiolytic.
Astaxanthin: An antioxidant that extends lifespan in mice.
Propiedades
Fórmula molecular |
C24H25ClN2 |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1-benzyl-4-[(4-chlorophenyl)-phenylmethyl]piperazine |
InChI |
InChI=1S/C24H25ClN2/c25-23-13-11-22(12-14-23)24(21-9-5-2-6-10-21)27-17-15-26(16-18-27)19-20-7-3-1-4-8-20/h1-14,24H,15-19H2 |
Clave InChI |
NHJCUVGUUBMWHU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


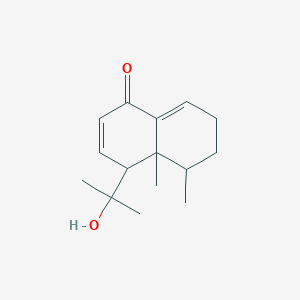
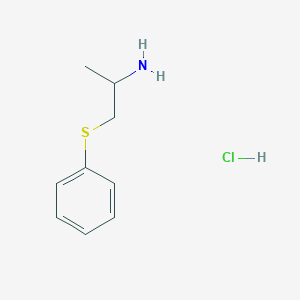
![7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B12313076.png)
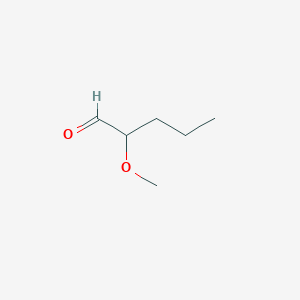
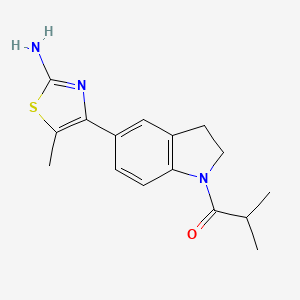
![2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12313086.png)
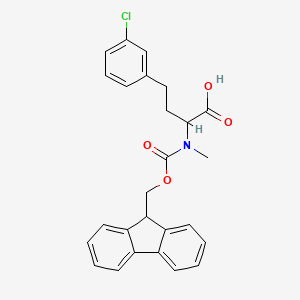
![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)
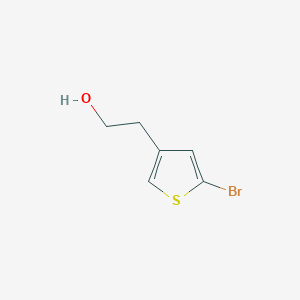
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)


